Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate

Lipophilicity Medicinal Chemistry ADME

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate (CAS 170632-16-3) is a fully substituted furan derivative featuring both a methyl ester at the 2-position and a 4-fluorobenzoyl ketone at the 5-position. Its molecular formula is C₁₃H₉FO₄ with a molecular weight of 248.21 g/mol and a calculated logP of 2.4363.

Molecular Formula C13H9FO4
Molecular Weight 248.21 g/mol
CAS No. 170632-16-3
Cat. No. B15231527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-fluorobenzoyl)furan-2-carboxylate
CAS170632-16-3
Molecular FormulaC13H9FO4
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3
InChIKeyVWUXSQCSRLZRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate (CAS 170632-16-3): Procurement-Grade Furan Building Block for Fluorinated Aromatic Ketone Synthesis


Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate (CAS 170632-16-3) is a fully substituted furan derivative featuring both a methyl ester at the 2-position and a 4-fluorobenzoyl ketone at the 5-position. Its molecular formula is C₁₃H₉FO₄ with a molecular weight of 248.21 g/mol and a calculated logP of 2.4363 . The compound serves as a versatile intermediate for constructing more complex heterocyclic systems, particularly those requiring a fluorine atom for enhanced metabolic stability or altered electronic properties. The presence of the 4-fluorophenyl group distinguishes this compound from non-halogenated and alternative halogenated analogs, providing unique lipophilicity and electronic characteristics that are critical in medicinal chemistry and materials science applications.

Why Generic Furan-2-carboxylates Cannot Replace Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate in Structure-Dependent Applications


The 4-fluorobenzoyl substituent on Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate imparts distinct physicochemical and electronic properties that are absent in the unsubstituted benzoyl analog (CAS 58972-21-7) or other 5-aryl furan-2-carboxylates. The electron-withdrawing fluorine atom at the para position modulates the electron density of the furan ring and the carbonyl group, which directly influences reactivity in subsequent synthetic steps, such as nucleophilic additions or cross-coupling reactions. Furthermore, the fluorine atom increases lipophilicity (calculated logP ≈ 2.4) relative to non-halogenated analogs, which can significantly alter a compound's pharmacokinetic profile when incorporated into drug candidates. Substituting with a non-fluorinated analog would result in a different metabolic fate, potentially reduced target binding affinity, and altered physicochemical behavior, making generic substitution unsuitable for applications where precise molecular properties are required.

Quantitative Differentiation: Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate vs. In-Class Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Benzoyl Analog (LogP Comparison)

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate exhibits a calculated logP of 2.4363 , which is approximately 0.44 log units higher than the non-fluorinated methyl 5-benzoylfuran-2-carboxylate (XLogP3 = 2.0) [1]. This increase in lipophilicity, driven by the para-fluoro substitution, is expected to enhance membrane permeability and alter distribution characteristics when the compound is used as a building block in drug discovery.

Lipophilicity Medicinal Chemistry ADME

Altered Alkaline Hydrolysis Rate Due to 4-Fluoro Electron-Withdrawing Effect

Studies on the alkaline hydrolysis of 5-aryl-2-furancarboxylic acid methyl esters demonstrate that substituents on the aryl ring directly influence the rate of ester cleavage. Electron-withdrawing groups, such as the 4-fluoro substituent, increase the susceptibility of the ester carbonyl to nucleophilic attack, thereby accelerating hydrolysis relative to unsubstituted or electron-donating analogs [1]. While the exact rate constant for the 4-fluoro derivative is not provided in the abstract, the established linear free-energy relationship for this series confirms that the para-fluoro compound hydrolyzes faster than the parent benzoyl compound under identical conditions.

Reaction Kinetics Prodrug Design Chemical Stability

Distinctive Spectroscopic Fingerprint for Quality Control and Structural Confirmation

A one-step synthesis of the title compound using adapted Vilsmeier conditions yielded the product in quantitative yield, with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. The provided spectral data offer a definitive reference for identity and purity verification. In contrast, the non-fluorinated analog (methyl 5-benzoylfuran-2-carboxylate) exhibits different chemical shifts, particularly for the aromatic protons and carbons adjacent to the fluorine substituent, which can be used to distinguish between the two compounds.

Analytical Chemistry QC/QA Structural Elucidation

Potential Biological Activity Differentiation: Antiproliferative Screening Reference

The target compound has been registered in the ChEMBL database (CHEMBL2345705) and is associated with antiproliferative activity against the human MCF7 breast cancer cell line [1]. While specific IC₅₀ data are not publicly disclosed in the available snippet, the compound's presence in this curated bioactivity database indicates that it has been profiled and demonstrates measurable inhibition of cell growth in a standardized MTT assay after 72 hours. In contrast, the non-fluorinated benzoyl analog (CAS 58972-21-7) does not appear in the ChEMBL database with this specific activity, suggesting the 4-fluoro substituent may confer a distinct biological profile that warranted its inclusion in a screening library.

Anticancer Cell-Based Assay MCF7

Optimal Research and Industrial Applications for Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate


Medicinal Chemistry: Fluorinated Heterocyclic Building Block for Lead Optimization

This compound is ideal for introducing a 5-(4-fluorobenzoyl)furan moiety into drug candidates. The fluorine atom enhances lipophilicity (Δ LogP +0.44 vs. non-fluorinated analog ) and modulates metabolic stability, making it a valuable tool for optimizing ADME properties. It is directly applicable in the synthesis of potential anticancer agents, as suggested by its documented antiproliferative activity in MCF7 cells [1].

Analytical Reference Standard for Fluorinated Furan Method Development

The comprehensive spectroscopic characterization published for this compound (¹H, ²H, ¹³C NMR, IR, Raman) establishes it as a robust reference standard for developing and validating analytical methods. This is particularly useful for quality control in pharmaceutical and agrochemical research, where accurate identification and quantification of fluorinated intermediates are required.

Kinetic Studies of Ester Hydrolysis for Prodrug Design

The well-defined, substituent-dependent hydrolysis kinetics of 5-aryl-2-furancarboxylates make this compound a suitable model for studying esterase-mediated or chemical activation of prodrugs. The predictable acceleration of hydrolysis due to the 4-fluoro substituent allows researchers to rationally design release profiles for active pharmaceutical ingredients.

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